Cyclopropyl-(2,5-dichlorophenyl)methanamine
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Overview
Description
Cyclopropyl-(2,5-dichlorophenyl)methanamine is a chemical compound with the molecular formula C10H11Cl2N . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C10H11Cl2N/c11-7-3-4-9(12)8(5-7)10(13)6-1-2-6/h3-6,10H,1-2,13H2 . The molecular weight of this compound is 216.11 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 216.11 . It is a liquid at room temperature . The IUPAC name for this compound is cyclopropyl (2,5-dichlorophenyl)methanamine .Scientific Research Applications
Chemical Synthesis and Reactivity
Cyclopropyl compounds, such as Cyclopropyl-(2,5-dichlorophenyl)methanamine, are utilized in various chemical synthesis processes due to their unique reactivity. For example, cyclopropenone oximes have been prepared from corresponding cyclopropenones and hydroxylamine hydrochloride, reacting with isocyanates to afford diazaspirohexenones, showcasing the versatility of cyclopropyl compounds in synthesizing complex organic molecules (H. Yoshida et al., 1988). Additionally, donor-acceptor cyclopropanes have been shown to react with iodobenzene dichloride to produce ring-opened products with chlorine atoms, indicating the potential of cyclopropyl derivatives in facilitating regioselective halogenation reactions (L. K. B. Garve et al., 2014).
Antiviral Research
The antiviral activity of cyclopropyl derivatives has been a subject of interest, particularly in the synthesis of aminoadamantane derivatives. These compounds have shown to inhibit the cytopathicity of influenza A virus, demonstrating the potential of cyclopropyl-containing compounds in developing specific antiviral agents (N. Kolocouris et al., 1994).
Pharmaceutical Applications
Cyclopropyl derivatives have been explored for their pharmaceutical applications, including the synthesis of ketamine derivatives through Mannich reactions. These reactions have led to the creation of new compounds with potential therapeutic applications, further highlighting the importance of cyclopropyl groups in medicinal chemistry (Syed Muzzammil Masaud et al., 2022).
Safety and Hazards
The safety information available indicates that Cyclopropyl-(2,5-dichlorophenyl)methanamine may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
cyclopropyl-(2,5-dichlorophenyl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2N/c11-7-3-4-9(12)8(5-7)10(13)6-1-2-6/h3-6,10H,1-2,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRSRQMBHNJEIJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=C(C=CC(=C2)Cl)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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